![molecular formula C31H43N3Na10O49S8 B1673533 フォンダパリヌクスナトリウム CAS No. 114870-03-0](/img/structure/B1673533.png)
フォンダパリヌクスナトリウム
説明
Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .
Synthesis Analysis
The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .
Molecular Structure Analysis
Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .
Chemical Reactions Analysis
Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .
科学的研究の応用
急性冠症候群 (ACS) における抗凝固薬
フォンダパリヌクスナトリウムは、ACS の治療における抗凝固薬として有効です。 研究では、非 ST 分節型急性冠症候群における低分子量ヘパリン (LMWH) との有効性および安全性を比較しています .
静脈血栓塞栓症 (VTE) の予防と治療
これは、深部静脈血栓症、肺塞栓症、表在性静脈血栓症を含む VTE の予防と治療に承認されています。 この適用範囲は、COVID-19 や癌の影響を受けている患者や手術を受ける患者など、重症の患者にも及びます .
透析依存性慢性腎臓病 (DD-CKD)
投与戦略を評価するために、腎代替療法 (RRT) を受けている DD-CKD 患者におけるフォンダパリヌクスナトリウムの薬物動態 (PK) および薬力学 (PD) が研究されました .
選択的因子 Xa 阻害
フォンダパリヌクスは、新しいクラスの抗凝固薬の最初の薬剤として、因子 Xa を選択的に標的とし、線形な用量依存的な薬物動態プロファイルにより、非常に予測可能な反応を提供します .
有害事象と安全性プロファイルの分析
フォンダパリヌクスナトリウムの使用に関連する有害事象と安全性プロファイルの綿密な調査は、臨床環境におけるその固有のリスクとベネフィットを包括的に理解する上で重要な役割を果たします .
作用機序
Target of Action
Fondaparinux sodium is a synthetic anticoagulant agent . Its primary target is Antithrombin III (ATIII) , a natural anticoagulant factor . ATIII plays a crucial role in the regulation of blood coagulation by inhibiting thrombin and other coagulation factors .
Mode of Action
Fondaparinux sodium interacts with ATIII, potentiating its neutralizing action on activated Factor X by about 300-fold . This interaction results in the inhibition of Factor Xa, a key player in the blood coagulation process . By selectively binding to ATIII, Fondaparinux enhances the neutralization of Factor Xa .
Biochemical Pathways
The interaction of Fondaparinux sodium with ATIII leads to the inhibition of Factor Xa, which in turn inhibits the production of thrombin . Thrombin is a key component in the blood clotting process . Therefore, the action of Fondaparinux sodium ultimately affects the coagulation cascade, leading to anticoagulation .
Pharmacokinetics
Fondaparinux sodium exhibits favorable pharmacokinetics . It has 100% bioavailability , low variability, and a mean terminal half-life of 17 hours for young and 21 hours for elderly healthy volunteers . This allows for once-daily administration . Fondaparinux sodium is almost completely excreted in urine as an unchanged compound .
Result of Action
The result of Fondaparinux sodium’s action is the prevention of venous thromboembolism . It is used to treat deep vein thrombosis and to improve survival following myocardial infarction . It has been shown to reduce the risk of ischemic events and major bleeding, improving long-term mortality and morbidity .
Action Environment
The action of Fondaparinux sodium is influenced by renal function, as it is renally excreted . Therefore, its use is contraindicated in patients with renal dysfunction . Furthermore, Fondaparinux sodium is highly and specifically bound to ATIII in human plasma , suggesting that potential interaction with drugs via albumin or α1-acid glycoprotein displacement is unlikely .
将来の方向性
In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .
特性
IUPAC Name |
decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKSTYNIJLDDAZ-JASSWCPGSA-D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3Na10O49S8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027612 | |
Record name | Fondaparinux sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1728.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114870-03-0 | |
Record name | Fondaparinux sodium [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fondaparinux sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FONDAPARINUX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。